molecular formula C26H24NP B1302016 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl CAS No. 240417-00-9

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Cat. No.: B1302016
CAS No.: 240417-00-9
M. Wt: 381.4 g/mol
InChI Key: JGFXUYLYPITYGR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives .

Scientific Research Applications

2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with palladium to form a complex that facilitates the activation and coupling of substrates. The molecular targets include aryl halides and amines, and the pathways involved are primarily related to cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl is unique due to its specific steric and electronic properties, which make it an effective ligand for palladium-catalyzed reactions. Its ability to stabilize palladium complexes and facilitate efficient cross-coupling reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFXUYLYPITYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370588
Record name 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240417-00-9
Record name 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240417-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the structural characteristics of Ph-Davephos and what is its primary application in chemistry?

A1: Ph-Davephos [, ] is an organophosphorus compound classified as a bulky, electron-rich dialkylbiarylphosphine. It is characterized by the following:

    Q2: How do the steric and electronic properties of Ph-Davephos contribute to its effectiveness as a ligand in catalytic reactions?

    A2: Research suggests that the steric bulk provided by the bulky substituents (diphenylphosphino and N,N-dimethylamino groups) on the biphenyl core of Ph-Davephos plays a crucial role in facilitating reductive elimination during catalytic cycles []. This steric bulk encourages the desired product to dissociate from the metal center, allowing the catalyst to continue to the next cycle. Furthermore, the electron-rich nature of Ph-Davephos, particularly the electron-donating ability of the N,N-dimethylamino group, enhances the reactivity of the metal center towards oxidative addition, a key step in many catalytic cycles []. This combination of steric and electronic properties makes Ph-Davephos a highly versatile ligand for promoting challenging cross-coupling reactions.

    Q3: Are there any safety concerns regarding the handling and storage of Ph-Davephos?

    A3: Yes, Ph-Davephos is air-sensitive []. This means it can react with oxygen in the air, potentially leading to degradation or the formation of undesirable byproducts. Therefore, it is crucial to handle Ph-Davephos under an inert atmosphere, such as nitrogen or argon, and to store it in a tightly sealed container in a dry place. Proper laboratory safety procedures should be followed when handling this compound.

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